molecular formula C₂₅H₄₈N₆O₁₄ ·x(C₂HF₃O₂) B1159471 Neomycin B-LP TFA Salt

Neomycin B-LP TFA Salt

Cat. No.: B1159471
M. Wt: 656.6811402
Attention: For research use only. Not for human or veterinary use.
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Description

Neomycin B-LP TFA Salt is a derivative of Neomycin B, a key aminoglycoside antibiotic complex produced by Streptomyces fradiae . This specific salt form is designed for laboratory research, particularly in studies investigating the structure, activity, and resistance mechanisms of aminoglycoside antibiotics. Like the parent compound, its primary research value stems from its ability to bind to the 30S subunit of bacterial ribosomes . This binding action induces misreading of the mRNA genetic code and inhibits protein synthesis, leading to a bactericidal effect that is especially effective against aerobic, gram-negative bacilli and some gram-positive organisms . In a research context, this compound serves as a critical tool for exploring microbial genetics and the molecular basis of antibiotic action. Its properties are leveraged in studies of bacterial resistance, which can be conferred by plasmid-encoded enzymes that modify and inactivate the drug . Furthermore, due to its high binding affinity for certain phospholipids, it is also a compound of interest in biochemical studies beyond direct antimicrobial activity, including investigations into cellular signaling pathways . This reagent is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₂₅H₄₈N₆O₁₄ ·x(C₂HF₃O₂)

Molecular Weight

656.6811402

Origin of Product

United States

Biosynthesis and Bioproductive Pathways of Neomycin B

Microbial Origin: Streptomyces fradiae and Related Strains

Neomycin was originally isolated from the Gram-positive bacterium Streptomyces fradiae in 1949. taylorandfrancis.com This soil-dwelling actinomycete remains the primary industrial source for neomycin production. mdpi.comtaylorandfrancis.com The neomycin produced by S. fradiae is typically a mixture of related compounds, with neomycin B being the most active and abundant component, alongside its stereoisomer neomycin C. taylorandfrancis.comnih.govacs.org

Research and strain improvement efforts have also involved other related species. For instance, Streptomyces albogriseolus has been the subject of mutagenesis studies to enhance neomycin production, demonstrating that the genetic potential for aminoglycoside synthesis is present in other streptomycetes. microbiologyjournal.org The biosynthesis of neomycin in S. fradiae is governed by a specific set of genes organized in a biosynthetic gene cluster (BGC), referred to as the neo cluster. mdpi.comresearchgate.net

Enzymatic Steps in Neomycin B Biosynthesis

The assembly of neomycin B is a multi-step process catalyzed by a suite of dedicated enzymes encoded by the neo gene cluster. The molecule itself is composed of four distinct moieties: D-neosamine, 2-deoxystreptamine (B1221613) (2-DOS), D-ribose, and L-neosamine. nih.govwikipedia.org The biochemical pathway requires at least 11 enzymes to perform 15 separate reactions. nih.gov The pathway begins with the formation of the central 2-deoxystreptamine ring, followed by the sequential attachment of sugar units, which are then further modified.

Aminotransferases are critical enzymes in the biosynthesis of neomycin B, as they are responsible for introducing the key amino groups that are characteristic of aminoglycosides and essential for their biological activity. One of the key aminotransferases in this pathway is NeoB.

NeoB is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes two distinct transamination steps in the formation of the 2-deoxystreptamine (2-DOS) core of neomycin. researchgate.netnih.gov It functions as the L-glutamine:2-deoxy-scyllo-inosose aminotransferase, carrying out the first transamination in the 2-DOS biosynthesis. researchgate.net Structural studies have revealed that NeoB belongs to the aspartate aminotransferase superfamily. nih.gov

Another important aminotransferase, encoded by the gene neo18 (btrB homolog), is also involved in the pathway, highlighting the central role of this enzyme class in constructing the neamine (B104775) intermediate (composed of D-neosamine and 2-DOS). wikipedia.org

Beyond aminotransferases, the neomycin B pathway relies on a variety of other enzymes whose functions have been elucidated through genetic and biochemical studies. The neo gene cluster in S. fradiae contains the genetic blueprint for this entire enzymatic machinery. mdpi.comresearchgate.net

Key enzymes that have been characterized include:

Glycosyltransferases: These enzymes are responsible for attaching the sugar moieties to the 2-DOS core. Neo8 and Neo15 are two such crucial glycosyltransferases. Genetic deletion studies have confirmed that both are essential for neomycin biosynthesis. rsc.orgnih.gov Neo8 catalyzes the transfer of an N-acetylglucosamine moiety to 2-DOS early in the pathway, while Neo15 attaches the same aminosugar to the intermediate ribostamycin (B1201364) later in the process. rsc.orgnih.gov

Deacetylase: The enzyme Neo16 is a deacetylase that removes the acetyl group from N-acetylglucosamine intermediates. This step is necessary for the subsequent enzymatic modifications. In vitro studies have shown that Neo16 can act in conjunction with both Neo8 and Neo15. rsc.orgnih.gov

Epimerase: The difference between neomycin B and its less active isomer, neomycin C, lies in the stereochemistry of the terminal sugar. nih.gov The enzyme NeoN, a radical S-adenosylmethionine (SAM)-dependent epimerase, is responsible for the crucial conversion of neomycin C into the more potent neomycin B. nih.govnih.gov

Key Enzymes in Neomycin B Biosynthesis
EnzymeGeneEnzyme ClassFunctionReference
NeoBneo6AminotransferaseCatalyzes two transamination steps in 2-deoxystreptamine (2-DOS) formation. researchgate.netnih.gov
Neo8neo8GlycosyltransferaseTransfers N-acetylglucosamine to 2-DOS. rsc.orgnih.gov
Neo15neo15GlycosyltransferaseTransfers N-acetylglucosamine to ribostamycin. rsc.orgnih.gov
Neo16neo16DeacetylaseRemoves acetyl group from N-acetylglucosaminyl intermediates. rsc.orgnih.gov
NeoNneoNEpimerase (Radical SAM)Converts neomycin C to neomycin B. nih.govnih.gov

Genetic Engineering and Pathway Manipulation for Novel Analog Production

A detailed understanding of the neomycin B biosynthetic pathway has opened avenues for genetic engineering to create novel antibiotic derivatives and to improve production yields. This approach, often termed combinatorial biosynthesis, involves manipulating the biosynthetic gene cluster of the producing organism. nih.gov

Strategies for pathway engineering include:

Overexpression of Regulatory Genes: Increasing the expression of positive regulatory genes within the neo cluster can significantly boost antibiotic production. Overexpression of genes such as afsA-g and neoR in S. fradiae has been shown to increase neomycin yields. nih.govresearchgate.net

Component Optimization: To increase the proportion of the more active neomycin B relative to neomycin C, researchers have focused on the epimerase NeoN. Overexpression of a mini-gene-cluster containing neoN, the SAM synthetase gene metK, and regulatory genes (neoGH) successfully reduced the accumulation of neomycin C while increasing neomycin B production by over 13%. nih.govacs.org

Generation of Novel Analogs: By introducing genes from other aminoglycoside pathways into S. fradiae, it is possible to create hybrid antibiotics. For example, heterologous expression of genes responsible for 3'-deoxygenation from the lividomycin pathway could potentially produce 3'-deoxy-neomycin B, a novel analog with predicted enhanced activity against certain resistant bacteria. nih.gov

Mutational Studies and Biotransformation Approaches in Neomycin B Production

In addition to targeted genetic engineering, random mutagenesis and biotransformation are powerful tools for enhancing neomycin B production and generating new derivatives.

Mutational Studies: Classical strain improvement often involves inducing random mutations using chemical mutagens like N-methyl-N'-nitro-N-nitrosoguanidine (NTG) and then screening for superior producers. microbiologyjournal.org This method has been successfully applied to Streptomyces albogriseolus, yielding mutants with significantly higher neomycin production compared to the wild-type strain. microbiologyjournal.org More recently, whole-genome sequencing of high-producing mutants of S. fradiae has identified point mutations in key biosynthetic genes that contribute to the enhanced phenotype. nih.gov For instance, a single point mutation (V252A) in the epimerase NeoN was shown to enlarge the substrate-binding pocket, improve enzyme activity, and ultimately increase the accumulation of neomycin B. nih.gov

Biotransformation: This approach utilizes microbial cells or their enzymes to carry out specific chemical modifications on a substrate that is supplied externally. Mutagenized strains of S. fradiae have been used to biotransform neomycin into modified compounds with altered antibacterial activity. researchgate.net This strategy allows for the creation of new derivatives without having to re-engineer the entire biosynthetic pathway, offering a flexible method for generating novel analogs for screening. researchgate.netjrasb.com

Approaches to Modify Neomycin B Production
ApproachMethodExampleOutcomeReference
Genetic EngineeringOverexpression of regulatory genesOverexpressing afsA-g and neoR in S. fradiaeIncreased neomycin yield. nih.govresearchgate.net
Genetic EngineeringReconstitution of a mini-gene-clusterOverexpressing neoN, metK, and neoGHIncreased neomycin B, decreased neomycin C. nih.govacs.org
Mutational StudiesChemical mutagenesisNTG treatment of S. albogriseolusIsolation of hyper-producing mutant strains. microbiologyjournal.org
Mutational StudiesSite-directed mutagenesisPoint mutation of V252 in NeoN enzymeEnhanced NeoN activity and neomycin B accumulation. nih.gov
BiotransformationUse of mutant S. fradiae strainsFeeding neomycin to mutant culturesProduction of modified neomycin compounds. researchgate.net

Chemical Synthesis, Derivatization, and Structure Activity Relationship Sar Studies of Neomycin B

Total Synthesis Approaches to Neomycin B and its Core Structures

The total synthesis of neomycin B and its stereoisomer, neomycin C, represents a significant achievement in carbohydrate chemistry. nih.gov Early synthetic efforts focused on the construction of the core aminocyclitol structure, neamine (B104775). One approach involved the synthesis of neamine from D-fructose, which was then elaborated to form the complete neomycin structure. Another key strategy involved the degradation of neomycin B to its constituent rings, which could then be used as synthons for creating novel analogs. A notable protocol was developed for the degradation of neomycin B to efficiently access its CD and D ring fragments as properly protected thioglycosides, making them suitable for subsequent glycosylation reactions. researchgate.net This method provided gram-quantities of key intermediates for the synthesis of neomycin mimetics with modifications on the A and AB ring moieties. researchgate.net

More recent synthetic endeavors have focused on complex natural products that share structural motifs with neomycin B. For instance, the stereoselective total synthesis of the macrolide natural product neaumycin B has been reported, featuring a nickel-catalyzed reductive cross-coupling/spiroketalization to construct its spiroketal core. mdpi.comresearchgate.net The synthesis of the northern hemisphere of the proposed neaumycin B structure has also been accomplished, highlighting key reactions such as the Krische iridium-catalyzed carbonyl crotylation and the Crimmins aldol reaction. nih.gov These advanced synthetic strategies provide pathways to complex molecules and potential neomycin analogs.

**3.2. Directed Chemical Modification Strategies for Neomycin B Analogs

Directed chemical modification of the neomycin B scaffold has been a fruitful strategy for generating analogs with altered biological activities and for probing the molecular basis of its interactions with biological targets, primarily ribosomal RNA (rRNA).

Modifications at specific sites of the neomycin B molecule have been explored to overcome bacterial resistance mechanisms, such as those mediated by aminoglycoside-modifying enzymes (AMEs).

5"-Modification : A facile synthetic protocol has been developed for producing neomycin B derivatives with various modifications at the 5″ position. nih.govnih.gov Investigation of the structure-activity relationship (SAR) of these analogs against bacteria possessing AMEs revealed that while many derivatives could be accommodated by the enzymes, some showed enhanced antibacterial activity compared to the parent compound. nih.govnih.gov Notably, two synthetic leads demonstrated significant activity against both methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), which are typically highly resistant to clinical aminoglycosides. nih.gov

4′-Deoxyfluorination : The synthesis of 4′-deoxy-4′-fluoro neomycin B analogs has been reported as a strategy to improve the inhibition profile against resistant enzymes. mdpi.com This modification was achieved through a stereoselective oxidation-reduction sequence, followed by the SN2 displacement of the alcohol at the C4′ position. mdpi.com The 4′-deoxyfluorination was found to produce antibiotics that were equally potent as the parent neomycin B. mdpi.com Interestingly, the 4′-deoxy-4′-fluoro-4′-epi neomycin analogs showed a preferential inhibition against strains of P. aeruginosa that carry a chromosomal APH(3′)-IIb enzyme, an enzyme known to inactivate the parent aminoglycoside. mdpi.com An X-ray co-crystal structure of 4′-deoxy-4′-fluoro-4′-epi neomycin with a bacterial ribosomal RNA A-site revealed a unique F-G1491 stacking interaction. mdpi.com

Altering the glycosidic linkages within the neomycin B structure provides another avenue for creating novel analogs. A straightforward synthesis of glycosidic (β-1″→6, 3′ and 4′) site isomers of neomycin B has been achieved. chemrxiv.orgcas.cn The synthetic strategy utilized peracetylated neomycin azide as a common starting material to generate a neobiosamine glycosyl donor and a tri-O-acetyl neamine azide, which was subsequently converted into three different glycosyl acceptors. chemrxiv.orgcas.cn Glycosylation between the donor and the various acceptors yielded protected pseudo-tetrasaccharides, which were then deprotected to afford the desired site isomers of neomycin. chemrxiv.orgcas.cn The effect of these structural analogs on the stability of RNA and DNA triple helices was studied to understand how the altered glycosidic connection affects nucleic acid groove binding. chemrxiv.org

The conversion of the primary amino groups of neomycin B to guanidinium groups is a well-established modification strategy. The guanidinylation reagent N,N'-diBoc-N''-triflylguanidine has been used to efficiently convert neomycin B into its fully guanidinylated analogue, guanidinoneomycin B, under mild conditions in the presence of water. This modification has been shown to significantly enhance the biological activity of neomycin B, including its ability to inhibit the replication of the HIV virus, with guanidinoneomycin B being approximately 100 times more active than the parent compound.

Polyguanidinylation has also been applied to neomycin B-derived cationic lipids. mdpi.com This modification enhances antibacterial activity against neomycin B-resistant strains and reduces the hydrophobic requirement of the lipid tail for broad-spectrum activity. mdpi.com Furthermore, guanidinylation of the polycationic headgroup in neomycin B-derived cationic lipids improves activity against a multi-drug resistant P. aeruginosa strain and reduces hemolytic activity. mdpi.com Guanidinylated neomycin has also been shown to be a highly effective transporter for delivering large bioactive molecules (over 300 kDa) into cells through a process dependent on cell surface heparan sulfate proteoglycans.

Modification StrategyKey Reagents/MethodsResulting Compound TypeNotable Findings
Guanidinylation N,N'-diBoc-N''-triflylguanidineGuanidinoglycosides~100-fold increase in anti-HIV activity compared to neomycin B.
Polyguanidinylation of Lipid Conjugates N,N'-Diboc-N"-triflylguanidine on lipid-conjugated neomycinAmphiphilic guanidinoglycosidesEnhanced antibacterial activity against resistant strains; reduced hemolytic activity. mdpi.com

Dimerization : The synthesis of neomycin B dimers linked by various tethers has been explored to enhance binding affinity to rRNA and to evade AMEs. A series of neomycin B (NEO) dimers connected by L-arginine-containing linkers of varying lengths and compositions have been synthesized. These dimers were found to bind with higher affinity to model A-site RNAs compared to monomeric neomycin B, with IC50 values in the nanomolar range. Furthermore, several of the L-arginine-linked NEO dimers showed markedly reduced activity from AMEs, particularly O-phosphotransferases. The linker length and composition were found to be critical for achieving selectivity for the bacterial A-site RNA over its human analogue and for avoiding the action of AMEs. For example, triazole-linked dimers with longer linkers were the worst substrates for most AMEs.

Conjugation : Neomycin B has been conjugated to other molecules to create hybrids with novel properties.

Peptide Conjugates : A library of peptide-neomycin conjugates, containing one or two amino acids linked to neomycin, has been synthesized. These conjugates were designed to be unsuitable substrates for AMEs. Several conjugates containing cysteine, tryptophan, lysine, and/or arginine residues showed higher affinity for A-site rRNA than neomycin itself. Amphiphilic lysine-ligated neomycin B conjugates were prepared by reductive amination and showed enhanced activity against Pseudomonas aeruginosa compared to unmodified neomycin B.

Lipid Conjugates : Conjugation of neomycin B to lipid tails to create amphiphilic molecules has been shown to restore antibacterial activity against resistant strains like MRSA. mdpi.com

Platinum(II) Conjugates : To alter the nucleic acid selectivity of the anticancer drug cisplatin, neomycin B and guanidinoneomycin B have been conjugated to a square planar Platinum(II) complex. These conjugates demonstrated RNA-selective covalent cross-linking to the HIV-1 Rev response element (RRE), in contrast to the DNA preference of cisplatin. mdpi.com

Conjugate TypeLinker/Conjugated MoietyPurpose/Key Finding
Arginine-linked Dimers L-arginine-containing linkers of varying lengthsHigher binding affinity to A-site RNA; reduced activity from AMEs.
Triazole/Urea/Thiourea-linked Dimers Triazole, urea, and thiourea linkagesLinker composition affects rRNA selectivity and AME activity.
Peptide Conjugates Amino acids (e.g., Cys, Trp, Lys, Arg)Overcome enzymatic inactivation; higher affinity for A-site rRNA.
Platinum(II) Conjugates Square planar Pt(II) complexShifts nucleic acid binding preference from DNA to RNA. mdpi.com

The synthesis of biomimetic analogs of neomycin B has been pursued to create molecules that mimic the natural product's ability to bind to specific RNA targets, such as the HIV Rev Response Element (RRE). One retrosynthetic analysis involved the synthesis of a target compound through the glycosidation of a glycosyl acceptor, which retains the key active elements of neomycin B, with an appropriate donor. The glycosyl acceptor was synthesized in several steps starting from commercially available neomycin B. This approach allows for the creation of analogs designed to function as inhibitors of Rev/RRE binding, a critical interaction for HIV replication.

Directed Chemical Modification Strategies for Neomycin B Analogs

Amphiphilic Derivatives Synthesis

The synthesis of amphiphilic derivatives of neomycin B has been a strategy to enhance its biological activity and overcome resistance mechanisms. These derivatives typically consist of the polar neomycin B core linked to a nonpolar lipid tail.

One synthetic approach involves the creation of polycationic amphiphiles by incorporating either palmitic or arachidic di-lipid lysine tails or single fluorinated undecanoic acid tails onto the neomycin B scaffold. nih.gov The synthesis begins with the protection of the amine groups of neomycin B, often using Boc anhydride. This is followed by the activation of the primary 5"-hydroxyl group using a bulky sulfonyl chloride, such as triisopropylbenzenesulfonate, which selectively targets the primary alcohol over the numerous secondary alcohols. mdpi.com The resulting sulfonate ester is then displaced by a nucleophile, like sodium azide, to introduce a functional group that can be further modified. mdpi.com For the incorporation of di-lipid tails, a modified carboxylic acid, such as Fmoc-Lys(Boc)-OH, is utilized. mdpi.com The carboxylic acid of this lipid-amino acid conjugate is then coupled to the modified neomycin B core. mdpi.com

Another strategy focuses on preparing lysine-ligated neomycin B conjugates. This is achieved through the reductive amination of a protected C5″-modified neomycin B-based aldehyde with lysine or lysine-containing peptides. nih.govresearchgate.net This method allows for the incorporation of aminoglycoside binding sites directly into peptide structures. nih.gov The general procedure for coupling involves reacting the neomycin B amine with the desired lipid component in the presence of a coupling agent like TBTU and a base such as DIPEA in a solvent like DMF. mdpi.com

A facile and diversity-oriented synthesis for producing a library of 5"-modified neomycin B derivatives has also been developed. This method starts with a Cbz-protected neomycin B derivative. nih.gov The 5"-hydroxyl group is regioselectively substituted with an azide. This azido group can then undergo 1,3-dipolar cycloaddition with various alkynes or be reduced to an amino group for coupling with different carboxylic acids or amino acids. nih.gov The final step involves the global deprotection of the Cbz groups via hydrogenolysis to yield the desired 5"-modified neomycin B derivatives. nih.gov

Structure-Activity Relationship (SAR) Investigations at a Molecular Level

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of neomycin B derivatives influences their biological activity. These investigations provide insights for the rational design of more potent and selective analogs.

The binding of neomycin B and its derivatives to their biological targets, primarily RNA, is highly dependent on their three-dimensional conformation. pacific.edu Modifications that constrain the conformation of neomycin B can significantly impact its binding affinity and specificity. For instance, creating a covalent linker between the 2'-nitrogen and the 5''-carbon of neomycin B was expected to favor binding to the bacterial ribosomal A-site RNA over the HIV-1 TAR RNA, based on the different conformations the antibiotic adopts when bound to these two targets. ucsd.edu While these conformationally restricted derivatives did not show an increased binding affinity to the A-site, the constraints were tolerated without a loss of affinity, suggesting that conformational restriction can be a viable strategy to enhance target selectivity. ucsd.edu

The in vitro biological activity of neomycin B derivatives is strongly correlated with their chemical structure, particularly the nature of the modifications at the 5" position and the properties of attached lipid moieties in amphiphilic derivatives.

In a series of 5"-modified neomycin B derivatives, those with long linear alkyl chains showed better antibacterial activity than the parent neomycin B, even against resistant strains. nih.gov Derivatives with attached amino acids like glycine, alanine, and proline exhibited similar activity levels, with no significant difference observed between D and L enantiomers. nih.gov Generally, these 5"-modified derivatives were more active against Gram-positive bacteria (e.g., S. aureus) than Gram-negative bacteria (e.g., E. coli). nih.gov

For amphiphilic neomycin B conjugates, the hydrophobicity of the lipid tail significantly influences their activity. nih.govresearchgate.net Guanidinylation of the amine groups on the neomycin B core, which increases the basicity, was found to enhance antibacterial activity by 2- to 8-fold. mdpi.com Di-palmitoyl guanidinylated neomycin B, for example, displayed good activity against several Gram-positive bacteria. mdpi.com In another study, lysine-ligated neomycin B conjugates showed a 4- to 8-fold enhanced activity against the Gram-negative bacterium Pseudomonas aeruginosa compared to unmodified neomycin B. nih.govresearchgate.net An eightfold enhancement in activity was also observed against MRSA. nih.govresearchgate.net However, these same analogs displayed reduced potency against most other Gram-positive strains compared to the parent compound. nih.govresearchgate.net The structure of the lipid also plays a role, with optimal activity against Gram-positive strains being achieved through conjugation to saturated C16 or C20 fatty acids. researchgate.net

Table 1: In vitro Antibacterial Activity of 5"-Modified Neomycin B Derivatives

This table summarizes the Minimum Inhibitory Concentration (MIC) values (in µg/mL) of various 5"-modified neomycin B derivatives against different bacterial strains.

CompoundModification at 5" PositionS. aureus (ATCC 29213)E. coli (ATCC 25922)
Neomycin B-416
5a Short linear alkyl chain832
5b Long linear alkyl chain28
5c Long linear alkyl chain28
5f Glycine432
5g L-Alanine432
5h L-Proline432
5l Negatively charged carboxylate64>128
5m D-Alanine432
5o D-Proline432

Data sourced from: nih.gov

The biological activity of neomycin B is intrinsically linked to its solution conformation, as this determines how effectively it can bind to its target sites. pacific.edu Conformational analysis of neomycin B and its derivatives is therefore essential for understanding their mechanism of action and for the design of new analogs. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics (MD) simulations are employed to characterize the solution geometry of these molecules. pacific.edu

Studies have shown that neomycin B exhibits different structural features when bound to different RNA targets, such as the bacterial A-site RNA versus the HIV-1 TAR RNA. ucsd.edu When bound to the A-site, it adopts a compact arrangement, whereas in the complex with TAR, it is in a more extended conformation. ucsd.edu This conformational flexibility can be exploited in the design of derivatives with improved selectivity. researchgate.net By creating conformationally locked aminoglycosides, it is possible to design new antibiotic derivatives that are not susceptible to enzymatic inactivation. researchgate.net

A complete conformational analysis of neomycin B and an EDTA-derivative has been accomplished using NMR spectroscopy, with unambiguous assignment of all 1H, 13C, and 15N resonances. pacific.edu Such detailed structural information is crucial for guiding scientists in understanding the mode of action of neomycin and the effects of attached substituents on its structure and function. pacific.edu

Synthetic Protocol Development for Neomycin B-LP TFA Salt and Related Forms

While specific synthetic protocols for "this compound" are not detailed in the provided search results, the development of synthetic protocols for neomycin B derivatives often involves multi-step procedures that include protection, modification, and deprotection. The synthesis of amphiphilic derivatives, for instance, requires the protection of the multiple amine functionalities, typically with carbobenzyloxy (Cbz) or tert-butyloxycarbonyl (Boc) groups. mdpi.comnih.gov This is followed by the regioselective modification of a specific hydroxyl group, often the 5"-OH, to introduce a linker or a lipid moiety. mdpi.comnih.gov

The final step in the synthesis is typically a global deprotection to unmask the amine groups, which are crucial for biological activity. The resulting modified neomycin B is then purified, often using chromatographic techniques. The trifluoroacetic acid (TFA) salt form is commonly obtained during purification by reversed-phase high-performance liquid chromatography (RP-HPLC) when TFA is used as an ion-pairing agent in the mobile phase. The "LP" designation may refer to a lipophilic modification, but without a specific protocol, its exact meaning remains unconfirmed. The general synthetic strategies for amphiphilic and other modified neomycin B derivatives provide a framework for how a this compound could be synthesized. mdpi.comnih.govnih.gov

Structural Biology and Biophysical Characterization of Neomycin B and Its Complexes

High-Resolution Structural Determination of Neomycin B

The high-resolution structural determination of Neomycin B, a 4,5-disubstituted 2-deoxystreptamine (B1221613) (2-DOS) aminoglycoside, is fundamental to understanding its biological activity. The molecule itself is a pseudo-tetrasaccharide, composed of four sugar-like rings joined by glycosidic bonds. Its structure is characterized by multiple amino and hydroxyl groups, which are crucial for its interactions with target molecules. The solution conformation of Neomycin B is particularly important as it dictates the "key" that fits into the biological "lock" of its targets, such as RNA and DNA. pacific.edu

Nuclear Magnetic Resonance (NMR) spectroscopy has been a primary tool for characterizing the solution geometry of Neomycin B. pacific.edu Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, researchers have unambiguously assigned all ¹H, ¹³C, and ¹⁵N resonances. pacific.edubohrium.com Quantitative coupling constants and qualitative ¹H-¹H distances extracted from these experiments provide the necessary restraints for building high-resolution models of its predominant conformation in an aqueous solution. pacific.edu These studies confirm that Neomycin B is not a rigid molecule; it possesses a degree of conformational flexibility that allows it to adapt to various binding pockets. This flexibility, coupled with its polycationic nature at physiological pH, is a defining feature of its structure and function.

X-ray Crystallography Studies of Neomycin B in Complex with Biomolecules

X-ray crystallography has provided invaluable atomic-level insights into how Neomycin B recognizes and binds to its biological targets. nih.govmdpi.com This technique, which determines the three-dimensional structure of molecules in their crystalline state, has been successfully applied to solve the structures of Neomycin B in complex with oligonucleotides containing the decoding A-site of bacterial ribosomes. acs.org

These crystallographic studies reveal the precise network of interactions that stabilize the complex. Key findings include:

Direct Hydrogen Bonding: The multiple amino and hydroxyl groups of Neomycin B form a dense network of specific hydrogen bonds with the functional groups of the RNA bases and the phosphate (B84403) backbone. researchgate.net

Shape Complementarity: The conformation of Neomycin B allows it to fit snugly into the major groove of the RNA A-site, maximizing van der Waals contacts.

Electrostatic Interactions: As an aminoglycoside with six primary amino groups, Neomycin B is polycationic at neutral pH. researchgate.net X-ray structures show how these positive charges interact favorably with the negatively charged phosphate backbone of the RNA, contributing significantly to the binding affinity.

For instance, the crystal structure of Neomycin B bound to the bacterial ribosomal A-site shows conserved contacts that are critical for its antibiotic activity. researchgate.net These high-resolution snapshots provide a static but highly detailed picture that is essential for understanding the molecular basis of its function and for guiding the rational design of new antibiotics. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Conformational Analysis

NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution, making it highly suitable for characterizing the conformational behavior of Neomycin B and its interactions. springernature.comfrontiersin.org Unlike X-ray crystallography, NMR can provide information about the molecule's structure in a more physiologically relevant aqueous environment and can capture its dynamic nature. frontiersin.org

¹H NMR titration experiments have been used to follow the changes in the RNA structure upon Neomycin B binding. nih.gov The binding of even a single molecule of Neomycin B can induce significant structural changes, stabilizing the functional aptamer structure of a riboswitch. nih.gov Further binding of subsequent Neomycin B molecules can reinforce and further stabilize this structure. nih.gov

Multinuclear NMR, including ¹H, ¹³C, and ¹⁵N spectroscopy, has been employed to determine the pKa values of the individual amino groups of Neomycin B. acs.orgnih.gov This information is crucial because the protonation state of the molecule dictates its charge and its ability to form electrostatic and hydrogen-bonding interactions. The pKa values show that Neomycin B is a polycation at physiological pH, which is a key driver of its binding to negatively charged nucleic acids. nih.gov

Nitrogen AtompKa Value (Determined by NMR)
N-36.86
N-2′7.98
N-2‴8.03
N-18.08
N-6′8.65
N-6‴8.76
pKa values of individual nitrogen atoms of Neomycin determined using various NMR spectroscopy techniques. Data sourced from ACS Omega. nih.gov

Furthermore, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are used to measure through-space distances between protons, providing crucial restraints for calculating the three-dimensional structure of Neomycin B-RNA complexes in solution. nih.gov These studies have confirmed that the binding of Neomycin B often involves a conformational selection mechanism, where the flexible aminoglycoside adopts a specific conformation upon binding to its RNA target. pacific.edu

Computational Chemistry and Molecular Modeling for Interaction Analysis

Computational chemistry and molecular modeling serve as powerful complements to experimental techniques, providing detailed insights into the dynamics and energetics of Neomycin B's interactions with its targets. ijrar.org These methods allow for the simulation of molecular systems, facilitating the analysis of interactions that may be difficult to observe experimentally. drugtargetreview.com

Molecular Dynamics (MD) Simulations: MD simulations are used to model the conformational landscape of Neomycin B and its complexes over time. pacific.edu By applying force fields like GLYCAM06, researchers can simulate the behavior of the molecule in a solvated environment. pacific.edu These simulations have been used to:

Analyze the flexibility of the glycosidic linkages in Neomycin B.

Study the conformational changes that occur upon binding to an RNA or DNA target.

Investigate the role of water molecules and counter-ions in mediating the interaction.

Quantum Mechanics (QM) Methods: QM methods, such as Density Functional Theory (DFT), are employed to study the electronic structure of Neomycin B and its interactions with high accuracy. ijrar.orgresearchgate.net DFT calculations have been used to characterize the nature of the interactions between Neomycin B and individual nucleobases, such as guanine (B1146940) and thymine, providing insights into the electrostatic potential and frontier molecular orbitals that govern these interactions. researchgate.net

Hybrid QM/MM Methods: For large systems like an RNA-Neomycin B complex, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be used. ijrar.org These approaches treat the core binding site with high-level QM accuracy while the rest of the system is modeled using more computationally efficient MM force fields. This allows for a detailed investigation of reaction mechanisms and the precise nature of hydrogen bonds and electrostatic interactions in the binding pocket. ijrar.org

Spectroscopic Methods for Interaction Characterization (e.g., UV-melting, Circular Dichroism, Fluorescence)

A variety of spectroscopic techniques are utilized to characterize the binding of Neomycin B to biomolecules, providing quantitative data on binding affinity, stoichiometry, and induced structural changes.

UV-melting Studies: Thermal melting experiments monitored by UV spectroscopy at 260 nm are a common method to assess the stabilizing effect of a ligand on a nucleic acid structure. nih.govmdpi.com The melting temperature (Tm), the temperature at which half of the structure is denatured, typically increases in the presence of a binding ligand. Studies have shown that Neomycin B significantly stabilizes both RNA and DNA triplexes and duplexes. mdpi.com For example, when binding to the packaging region of HIV-1 RNA, Neomycin B was found to affect the first two of five distinct melting transitions, increasing the temperature of the first transition (T1) from 28.2°C to approximately 31°C. nih.govnih.gov

Drug-to-RNA Ratio (r)T1 (°C)T2 (°C)
028.237.2
0.3~31.0Increased
Effect of Neomycin B on the melting temperatures (T1, T2) of HIV-1 ψ-RNA. Data sourced from Nucleic Acids Research. nih.gov

Fluorescence Spectroscopy: Fluorescence-based assays provide a sensitive means to study binding interactions. One common approach is a displacement assay, where the ligand of interest displaces a fluorescent probe from the nucleic acid target, leading to a change in fluorescence. In studies with G-quadruplexes, Neomycin B was shown to be effective at displacing the fluorescent dye thiazole (B1198619) orange (TO), indicating a high binding affinity. frontiersin.org Additionally, novel fluorescent sensors have been developed for the direct and rapid detection of Neomycin B. nih.gov For instance, a sensor using fluorescent molecularly imprinted polymers on quantum dots showed a linear concentration-dependent fluorescence quenching in response to Neomycin B, with a limit of detection of 0.16 µg/L. nih.gov

Molecular Mechanisms of Action and Interaction with Biomolecules

Ribosomal Binding and Inhibition of Protein Synthesis

The primary mechanism of action for Neomycin B involves its high-affinity binding to the bacterial ribosome, which ultimately inhibits protein synthesis. This interaction is multifaceted, involving specific binding to the small ribosomal subunit, engagement with ribosomal RNA, disruption of translational fidelity, and impediment of the translocation process.

Neomycin B specifically targets the 30S ribosomal subunit, the smaller of the two subunits that constitute the bacterial ribosome. nih.govresearchgate.netpatsnap.com The 30S subunit plays a critical role in decoding the messenger RNA (mRNA) template. patsnap.com The binding of Neomycin B is irreversible and interferes with the assembly of the functional 70S ribosome, which is formed by the association of the 30S and 50S subunits. patsnap.com Studies in Escherichia coli and Staphylococcus aureus have demonstrated that Neomycin B not only inhibits translation but also shows a concentration-dependent inhibition of 30S subunit formation itself. nih.govresearchgate.net This dual inhibitory activity—preventing both the formation and function of the 30S particle—contributes significantly to its potent antibacterial effect. nih.gov

The binding site for Neomycin B on the 30S subunit is located within the 16S ribosomal RNA (rRNA), specifically at the aminoacyl-tRNA site (A-site). nih.govnih.govresearchgate.net This site, located in a region known as helix 44 (h44), is crucial for decoding the mRNA codon. nih.govnih.gov Chemical footprinting has shown that neomycins protect a concise set of highly conserved nucleotides within the 16S rRNA upon binding. nih.gov

The interaction is highly specific, involving key nucleotides within the A-site. Rings I and II of the neomycin molecule bind within an internal loop of the decoding site. nih.gov This binding is stabilized by hydrogen bonds between the drug and the rRNA. For instance, research has identified sequence-specific contacts, such as a hydrogen bond between the 5"-OH group of neomycin's ring III and the N-7 of guanine (B1146940) G1491. nih.gov The positively charged amino groups of the antibiotic also form electrostatic contacts with the negatively charged phosphate (B84403) backbone of the rRNA. nih.gov The binding of Neomycin B induces a conformational change in the A-site, which is central to its mechanism of disrupting protein synthesis. nih.govnih.gov

A primary consequence of Neomycin B binding to the ribosomal A-site is a significant decrease in the fidelity of translation. patsnap.com By binding to the decoding center, the antibiotic induces a conformational change that mimics the state of the ribosome when a correct (cognate) tRNA is bound. nih.gov This altered conformation stabilizes the binding of incorrect (near-cognate and non-cognate) aminoacyl-tRNAs to the A-site, leading to the misreading of the mRNA codon. patsnap.comnih.gov

This misreading results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the synthesis of nonfunctional or toxic proteins. patsnap.com The accumulation of these faulty proteins disrupts essential cellular processes and ultimately contributes to bacterial cell death. researchgate.net The ability of aminoglycosides like neomycin to induce misreading is a hallmark of their antibacterial activity. nih.govnih.govyoutube.com

In addition to causing mRNA misreading, Neomycin B also inhibits the translocation step of protein synthesis. researchgate.netnih.govresearchgate.netresearchgate.netyoutube.com Translocation is the process by which the ribosome moves one codon down the mRNA, shifting the tRNAs from the A and P sites to the P and E sites, respectively. This movement is essential for the elongation of the polypeptide chain.

Neomycin B interferes with this process by stabilizing an intermediate conformation of the ribosome that is incompatible with translocation. researchgate.net Single-molecule imaging and X-ray crystallography have shown that neomycin can lock the ribosome in a specific rotational state. researchgate.net This stabilization prevents the necessary conformational rearrangements required for the ribosome to move along the mRNA, effectively halting protein synthesis. nih.govresearchgate.net Some research also indicates that neomycin's binding to helix 69 (H69) on the 50S subunit might influence the intersubunit rotation required for translocation. nih.govpnas.org

Interactions with Other Nucleic Acid Structures

While the ribosome is the primary target, the chemical properties of Neomycin B allow it to interact with other structured RNA molecules. Its ability to bind specifically to RNA motifs has been explored, particularly with RNA aptamers.

Neomycin B has been shown to bind with high affinity and specificity to certain RNA aptamers, which are short RNA sequences selected for their ability to bind to a specific ligand. nih.govnih.govoup.com Isothermal titration calorimetry (ITC) has been used to quantitatively evaluate these interactions, providing key thermodynamic parameters.

The primary mechanism for the recognition and binding of Neomycin B to the major groove of a cognate RNA aptamer is mediated by hydrogen bonding. nih.govnih.govoup.com Studies with a 23-mer stem-loop RNA aptamer (R23) revealed that at physiological ionic strengths, approximately 80% of the binding energy is derived from hydrogen bonds involving rings A and B of the neomycin molecule. nih.gov Electrostatic interactions also contribute to the binding affinity. nih.govnih.gov

Quantitative analysis has determined specific binding constants for these interactions. The binding stoichiometry can be influenced by environmental conditions such as salt concentration. nih.gov Native top-down mass spectrometry and NMR spectroscopy have further elucidated the complexity of these interactions, revealing that Neomycin B can bind to multiple distinct motifs on a single neomycin-sensing riboswitch aptamer, with the occupancy of these sites changing with the ligand concentration. acs.orgoup.com

Table 1: Thermodynamic Parameters for Neomycin B Binding to R23 RNA Aptamer
ParameterValue (at 10 mM NaCl)Description
High Affinity Binding Constant (K₁)1.78 × 10⁶ M⁻¹Represents the primary, high-affinity binding site interaction. nih.gov
Low Affinity Binding Constant (K₂)7.8 × 10⁴ M⁻¹Represents weaker, secondary binding interactions detected at low ionic strength. nih.gov
Stoichiometry (Neomycin B:RNA)3:1 (low salt), 1:1 (high salt)Indicates the number of Neomycin B molecules bound per RNA aptamer under different ionic conditions. nih.gov

Interaction with T Box Antiterminator Model RNA

Neomycin B interacts specifically with the T box antiterminator model RNA, a regulatory element found in many Gram-positive bacteria. The binding site for Neomycin B has been localized to the bulge nucleotides of the antiterminator structure. nih.govnih.gov This interaction is predominantly electrostatic in nature and is dependent on ionic concentration. nih.gov Studies have shown that the binding of Neomycin B displaces approximately 3-4 monovalent cations, which suggests that the binding pocket may also serve as a binding site for divalent metal ions. nih.govnih.gov Interestingly, the binding of Neomycin B facilitates, rather than inhibits, the subsequent binding of tRNA to the antiterminator. nih.govnih.gov This finding suggests that while electrostatic attraction is a key component of the interaction, it is not sufficient on its own to disrupt the critical tRNA-antiterminator pairing. nih.gov The affinity of Neomycin B for the T box antiterminator RNA is characterized by a dissociation constant (Kd) of 8 µM, which is comparable to other specific aminoglycoside-RNA complexes. nih.gov

Stabilization of DNA and RNA Triplexes

Neomycin B has demonstrated a remarkable ability to stabilize both DNA and RNA triple helices. nih.gov It is considered one of the most potent and triplex-selective stabilization agents among aminoglycosides, minor groove binders, and other polycations. nih.gov The stabilization effect is highly selective for the triple-helical structure over the corresponding duplexes; for instance, Neomycin B significantly stabilizes poly(dA)·2poly(dT) triplexes while leaving the poly(dA)·poly(dT) duplex virtually unaffected. nih.gov This selectivity exceeds that of most intercalating drugs that are known to bind to triple helices. nih.gov

Furthermore, Neomycin B enhances the rate of triplex formation (kon), bringing the association rates closer to those observed for duplex formation. nih.gov Kinetic studies show that the activation energy for association (Eon) becomes more negative as the concentration of Neomycin B increases, while the activation energy for dissociation (Eoff) remains largely unchanged. nih.gov Neomycin B is also highly effective at stabilizing RNA triplexes, such as poly(rA)·2poly(rU), ranking as one of the most active ligands discovered for this purpose. nih.gov

Table 1: Effect of Neomycin B on the Stability of DNA and RNA Triple Helices
Nucleic Acid StructureLigand (10 equiv.)ΔTm3 (°C)ΔTm2 (°C)
DNA TriplexNeomycin B+18.6+0.7 to +2.3
RNA Triplex (pH 6.0)Neomycin B+9.3Not specified

This table summarizes the change in melting temperature for the triplex (ΔTm3) and duplex (ΔTm2) forms of DNA and RNA models in the presence of Neomycin B, based on data from UV-melting profile experiments. nih.gov

Binding to A-Form Nucleic Acids and DNA-RNA Hybrids

Biophysical studies have revealed that Neomycin B exhibits a binding preference for nucleic acids that adopt an A-form conformation. nih.govfrontiersin.org This preference is not limited to RNA; Neomycin B also binds with high affinity to GC-rich DNA sequences that can adopt an A-form structure. nih.govacs.orgnih.gov The binding affinity to these A-form DNA structures is comparable to that observed for RNA structures. nih.gov

This shape-selective recognition extends to DNA-RNA hybrids. Isothermal titration calorimetry (ITC) studies have quantified the binding affinities to different hybrid structures, showing a variance that can be attributed to structural differences between them. nih.gov Computational studies support these findings, indicating a correlation between the decrease in the major groove width during the transition from B-form to A-form DNA and an increase in Neomycin B's binding affinity. nih.gov

Table 2: Binding Affinities of Neomycin B to Various Nucleic Acid Structures
Nucleic Acid StructureConformationBinding Affinity (Ka) M-1
16S A site rRNAA-form~107
poly(rA)·poly(rU)A-form~107
d(A2G15C15T2)2A-formComparable to RNA
poly(dA)·poly(rU)Hybrid9.4 x 106
poly(rA)·poly(dT)Hybrid3.1 x 106
poly(dA)·2poly(dT)Triplex2.4 x 105
poly(dA-dT)2B-form<105

This table presents the association constants (Ka) for Neomycin B binding to a variety of nucleic acid structures, highlighting its preference for A-form conformations. nih.gov

Biophysical Characterization of Neomycin B-Biomolecule Interactions

Thermodynamic Parameters of Binding (e.g., Isothermal Titration Calorimetry)

Isothermal titration calorimetry (ITC) has been instrumental in determining the key thermodynamic parameters for the binding of Neomycin B to nucleic acids. nih.govnih.gov This technique provides direct experimental values for the binding constant (K), enthalpy change (ΔH), and entropy change (ΔS). nih.gov For the interaction with a 23mer RNA aptamer at high salt concentration (80 mM NaCl), the binding was characterized by a single binding site with a binding constant (K1) of 9.4 × 104 M-1 and an enthalpy change (ΔH1) of -11.0 kcal mol-1. nih.gov The binding process is primarily enthalpically driven under these conditions. nih.gov Calorimetric studies also reveal changes in the specific heat capacity (ΔCp) upon binding, which are typically negative and become more negative at lower salt concentrations. nih.gov For instance, the ΔCp for Neomycin B binding to a DNA triplex ranged from -402 to -60 cal/(mol·K) as KCl concentration increased from 100 mM to 250 mM. nih.gov

Role of Hydrogen Bonding and Electrostatic Interactions in RNA Recognition

The recognition and binding of Neomycin B to RNA is a multifaceted process involving both hydrogen bonding and electrostatic interactions. nih.govoup.com The principal mechanism for specific recognition of the RNA major groove is mediated by hydrogen bonding. nih.govnih.govoup.com Rings A and B of the neomycin molecule are critical for this recognition, as they are buried deep within the major groove and form significant hydrogen bonds with the base residues of the RNA. nih.gov

Electrostatic contacts also contribute significantly to the binding affinity. nih.gov These interactions occur between the positively charged ammonium groups on the aminoglycoside and the negatively charged phosphate backbone of the RNA. nih.gov By analyzing the variation of binding affinity with salt concentration, it is possible to dissect the binding energy into its electrostatic (salt-dependent) and non-electrostatic (salt-independent) components. nih.gov At physiological ionic strengths, it is estimated that approximately 80% of the binding energy is derived from hydrogen bonding interactions originating from rings A and B. nih.gov

Influence of Ionic Concentration on Binding Affinity

The binding affinity of Neomycin B to nucleic acids shows a strong inverse correlation with the concentration of monovalent cations, such as Na+. nih.govunivie.ac.at This dependence highlights the significant role of electrostatic interactions in the binding process. nih.gov At low salt concentrations (e.g., 10 mM NaCl), calorimetric data for binding to an RNA aptamer show one high-affinity site (K1 = 1.78 × 106 M-1) and two weaker binding sites. nih.gov As the ionic strength increases, the weaker, less specific binding is screened, and at higher salt concentrations (>60 mM NaCl), only the single high-affinity site is observed. nih.gov

Molecular Mechanisms of Resistance to Neomycin B

Role of Aminoglycoside Modifying Enzymes (AMEs)

The most prevalent mechanism of acquired resistance to neomycin B is the enzymatic inactivation of the antibiotic by AMEs. nih.gov These enzymes are broadly categorized into three main classes based on the type of chemical modification they catalyze: phosphotransferases, acetyltransferases, and nucleotidyltransferases. nih.gov

Phosphotransferases (APH)

Aminoglycoside phosphotransferases (APHs), also known as aminoglycoside kinases, are a major family of AMEs that confer resistance to neomycin B. nih.gov These enzymes catalyze the ATP-dependent phosphorylation of hydroxyl groups on the aminoglycoside scaffold. nih.gov This modification introduces a negatively charged phosphate (B84403) group, which sterically hinders the binding of neomycin B to its target, the 16S rRNA within the bacterial ribosome, and introduces electrostatic repulsion, thereby reducing its antibacterial efficacy. nih.gov

Several APH enzymes are known to inactivate neomycin B. A prominent example is APH(3')-IIIa, an enzyme found in various pathogenic bacteria, which can phosphorylate the 3'-hydroxyl group of neomycin B. acs.org Isothermal titration calorimetry and NMR spectroscopy studies have provided insights into the binding thermodynamics of neomycin B to APH(3')-IIIa, revealing a complex interplay of pH-dependent interactions and protonation events upon binding. acs.org

The substrate promiscuity of some APH enzymes allows them to inactivate a range of aminoglycosides. For instance, APH(3') enzymes can confer resistance to both neomycin and kanamycin. nih.gov

Acetyltransferases (AAC)

Aminoglycoside acetyltransferases (AACs) constitute another significant class of AMEs that mediate resistance to neomycin B. These enzymes utilize acetyl-CoA as a cofactor to catalyze the acetylation of amino groups on the neomycin B molecule. frontiersin.org This modification neutralizes the positive charge of the amino group, which is crucial for the electrostatic interactions between the antibiotic and the negatively charged phosphate backbone of its ribosomal RNA target. The loss of this interaction dramatically reduces the binding affinity of neomycin B, rendering it ineffective. frontiersin.org

A variety of AAC enzymes can modify neomycin B. For example, AAC(3)-IIIb has been shown to bind and acetylate neomycin B. tennessee.edu Structural studies on the interaction between AAC(3)-IIIa and neomycin reveal a tripartite active site that can accommodate different aminoglycoside structures, explaining its broad substrate specificity. semanticscholar.orgresearchgate.net Ligand binding can induce conformational changes in the enzyme, as observed in studies of AAC-IIIb with neomycin. tennessee.edu

Interestingly, for some AAC enzymes like AAC(6')-Im, while the rate of neomycin acetylation is relatively high, the resulting level of resistance conferred is lower than expected. nih.gov This suggests that in some cases, the acetylated form of neomycin may retain some residual antibacterial activity. nih.gov

Nucleotidyltransferases (ANT)

Aminoglycoside nucleotidyltransferases (ANTs), also referred to as adenylyltransferases, represent the third major class of AMEs. These enzymes catalyze the transfer of a nucleotide monophosphate, typically from ATP, to a hydroxyl group on the aminoglycoside. nih.gov This bulky and negatively charged addition sterically and electrostatically interferes with the binding of the modified aminoglycoside to the ribosome. nih.gov While less common than APH and AAC enzymes in conferring neomycin B resistance, ANTs still play a role in the broader landscape of aminoglycoside resistance.

Structural Basis of AME-Neomycin B Interaction

Understanding the structural basis of the interaction between AMEs and neomycin B is crucial for the rational design of new antibiotics that can evade enzymatic modification. X-ray crystallography and other structural biology techniques have provided detailed insights into how these enzymes recognize and bind neomycin B.

A systematic analysis of structural data from the Protein Data Bank for various AMEs in complex with neomycin B has identified common features in their recognition modes. nih.govresearchgate.net These studies reveal how the flexible structure of neomycin B can adapt to the binding pockets of different enzymes.

For APH enzymes, the binding of neomycin B is characterized by a network of hydrogen bonds and electrostatic interactions. acs.org In the case of AAC enzymes, such as AAC(3)-IIIa, the neomycin B molecule is accommodated in a tripartite active site, with specific subsites interacting with different rings of the aminoglycoside. semanticscholar.orgresearchgate.net The central 2-deoxystreptamine (B1221613) ring of neomycin is a key recognition element for many AMEs. semanticscholar.org

The binding of neomycin B can induce conformational changes in the AME, as seen with AAC-IIIb, where a flexible loop near the binding site folds over the ligand upon binding. tennessee.edu This "induced-fit" mechanism can be important for catalysis.

Strategies for Overcoming Resistance at the Molecular Level (e.g., Modified Derivatives with reduced AME substrate activity)

The detailed understanding of AME-mediated resistance mechanisms has spurred the development of strategies to overcome this challenge. A primary approach is the rational design and synthesis of modified neomycin B derivatives that are poor substrates for AMEs but retain their antibacterial activity.

One successful strategy involves modifying the positions on the neomycin B molecule that are targeted by AMEs. For example, modifications at the 5''-hydroxyl group of neomycin B have led to derivatives with improved activity against resistant strains. nih.gov Glycosylation at this position with various saccharides has been shown to yield compounds that are poor substrates for APH(3')-IIIa while exhibiting enhanced antibacterial activity. nih.gov

Another approach is to create conformationally constrained analogs of neomycin B. By rigidifying the molecule in a conformation that is optimal for ribosomal binding but unfavorable for AME binding, it is possible to develop derivatives that are less susceptible to enzymatic inactivation. nih.gov For instance, rigidified neomycin B derivatives with a linker between the 2'-amino and 5''-carbon have shown good antibacterial activity and were poor substrates for certain AMEs. nih.gov

The synthesis of hybrid molecules, combining structural features of neomycin B with other aminoglycosides like sisomicin, has also yielded compounds with superior activity against resistant strains expressing APH(3') and ANT(4') enzymes. nih.gov Furthermore, the introduction of single alkylations at the 3-N position of neomycin B has been shown to restore its function against strains carrying AAC(3) resistance. rug.nl

Below is a table summarizing some of the key findings from studies on modified neomycin B derivatives:

Modification StrategyTarget AME(s)Outcome
Glycosylation at the 5''-hydroxyl groupAPH(3')-IIIaPoor substrate for the enzyme, superior antibacterial activity compared to neomycin B. nih.gov
Introduction of long linear alkyl chains at the 5''-positionNot specifiedBetter antibacterial activity than neomycin B, even against resistant strains. nih.gov
Rigidification with a linker between 2'-NH and 5''-CS. aureus ANT(4'), M. tuberculosis AAC(2')Poor substrates for the AMEs with good antibacterial activity. nih.gov
Hybridization with sisomicinP. aeruginosa APH(3'), S. aureus ANT(4')Superior activity to neomycin B and evasion of AME activity. nih.gov
3-N-alkylationAAC(3)Significantly improved activity against the resistant strain. rug.nl

These examples highlight the potential of medicinal chemistry to generate novel neomycin B derivatives that can effectively combat bacterial resistance at the molecular level.

Advanced Analytical Methodologies for Neomycin B Research

Liquid Chromatography Techniques

Liquid chromatography stands as a cornerstone for the separation and analysis of Neomycin B and its related substances. Due to the compound's lack of a strong chromophore, conventional UV detection is often inadequate, leading to the development of specialized methods coupling high-performance liquid chromatography (HPLC) with more universal detection systems.

A robust analytical method utilizing ion-pair liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed for the precise determination of Neomycin B in complex biological matrices. researchgate.netakjournals.com This technique addresses the challenge of retaining the highly polar Neomycin B on a reverse-phase column by introducing an ion-pairing agent to the sample extract. researchgate.netakjournals.com

In a notable application, heptafluorobutyric acid was added to the final sample extract, which facilitates the retention of Neomycin B on the chromatographic column without contaminating the ion source of the mass spectrometer. researchgate.netakjournals.com The subsequent detection by tandem mass spectrometry provides high selectivity and sensitivity. The method has been validated across various matrices, demonstrating excellent performance characteristics. researchgate.netakjournals.com

Validation Parameters of an Ion-Pair LC-MS/MS Method for Neomycin B Quantification
ParameterResult
Linearity (r)> 0.999 researchgate.netakjournals.com
Limit of Detection (LOD)10 μg kg⁻¹ researchgate.netakjournals.com
Limit of Quantification (LOQ)20 μg kg⁻¹ researchgate.netakjournals.com
Trueness96.67 to 109.54% researchgate.netakjournals.com
Repeatability3.36 to 9.01% researchgate.netakjournals.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Charged Aerosol Detection (CAD) offers a powerful solution for the analysis of Neomycin B, particularly due to the compound's lack of UV-absorbing chromophores. nih.govresearchgate.net The CAD is a mass-based detector that provides a near-universal response for non-volatile and many semi-volatile analytes, making it highly suitable for quantifying compounds like Neomycin B. chromatographyonline.comwikipedia.orgwiley.com

A specific RP-HPLC-CAD method has been developed for the determination of neomycin and its related substances in pharmaceutical preparations. nih.govresearchgate.net This method employs a C18 column with a mobile phase containing heptafluorobutyric acid, which acts as an ion-pairing agent to improve the retention and separation of the aminoglycosides. nih.govresearchgate.net The universal response of the CAD allows for the direct quantification of both Neomycin B and its related impurities, even when reference standards for the impurities are not available. nih.govresearchgate.net The peak identities can be confirmed using electrospray ionization mass spectrometry. nih.govresearchgate.net

Performance of RP-HPLC-CAD Method for Neomycin B
ParameterFinding
ColumnC18 Hypersil® Gold aQ nih.govresearchgate.net
Mobile Phase ComponentsWater, Methanol, Heptaflurobutyric acid nih.govresearchgate.net
DetectionCharged Aerosol Detection (CAD) nih.govresearchgate.net
Peak IdentificationElectrospray Ionization Mass Spectrometry nih.govresearchgate.net
ApplicationQuantification of neomycin and related substances in pharmaceuticals nih.govresearchgate.net

Various High-Performance Liquid Chromatography (HPLC) methods have been established for the determination of Neomycin B and its associated impurities. One such method utilizes HPLC combined with pulsed amperometric detection (HPLC-PAD). This approach successfully separated Neomycin B, Neomycin C, and thirteen other related substances. bvsalud.org The method demonstrated high specificity and sensitivity, with a limit of detection (LOD) and limit of quantification (LOQ) for both Neomycin B and Neomycin C at 1.75 ng and 3.5 ng, respectively. bvsalud.org

Another approach involves a normal-phase HPLC method where Neomycin B is derivatized with 1-fluoro-2,4-dinitrobenzene prior to analysis. nih.gov This derivatization allows for detection at 350 nm and enables the separation and quantification of Neomycin B and C with a relative standard deviation of approximately 1%. nih.gov

Comparison of HPLC Methods for Neomycin B Analysis
MethodDetectionKey Findings
HPLC-PADPulsed Amperometric DetectionSeparated Neomycin B, C, and 13 related substances. LOD for Neomycin B: 1.75 ng. bvsalud.org
Normal-Phase HPLCUV (350 nm) after derivatizationSeparated Neomycin B and C. Relative standard deviation ~1%. nih.gov

Spectroscopic and Optical Methods

Spectroscopic and optical techniques provide valuable insights into the detection of Neomycin B and its molecular interactions. These methods are often rapid, sensitive, and can be employed to study binding events and activity.

Resonance Rayleigh Scattering (RRS) has been utilized as a sensitive and convenient method for the detection of Neomycin B. nih.gov One study demonstrated that in an acidic medium, Neomycin B can interact with Congo red (CR) to form a ternary ion-association complex in the presence of dodecyl trimethyl ammonium bromide (DTAB). nih.gov This interaction leads to a significant enhancement of the RRS intensity at 468 nm. nih.gov

The formation of this ternary complex, driven by electrostatic attraction and hydrophobic forces, increases the molecular volume, which in turn amplifies the RRS signal. nih.gov This method has shown a linear relationship with Neomycin B concentration in the range of 0.07 to 1 μg·mL⁻¹, with a limit of detection of 0.02 μg·mL⁻¹. nih.gov

Performance of RRS Method for Neomycin B Detection
ParameterValue
Linear Range0.07 - 1 μg·mL⁻¹ nih.gov
Limit of Detection (LOD)0.02 μg·mL⁻¹ nih.gov
Limit of Quantification (LOQ)0.037 μg·mL⁻¹ nih.gov
Wavelength of Maximum RRS468 nm nih.gov

Fluorescence-based assays are instrumental in studying the binding of Neomycin B to its biological targets, such as RNA. Fluorescence resonance energy transfer (FRET) has been employed to investigate the interaction between Neomycin B and the T box antiterminator RNA. nih.gov These studies revealed that Neomycin B binds to this RNA with a dissociation constant (Kd) of 8 µM. nih.gov The FRET assays also indicated that the binding of Neomycin B induces a conformational change in the RNA, altering the angle between two helical structures. nih.gov

In another application, the binding of Neomycin B to an RNA aptamer was studied using fluorescence labeling. oup.com This research pointed towards a two-step binding mechanism. oup.com Furthermore, a selective fluorescent sensor for Neomycin B has been developed using fluorescent molecularly imprinted polymers on the surface of quantum dots, demonstrating a linear range of 2-1000 μg/L and a detection limit of 0.16 μg/L. mendeley.com

Fluorescence-Based Assay Findings for Neomycin B
TechniqueTargetKey Finding
FRETT box antiterminator RNABinding affinity (Kd) of 8 µM; induces conformational change. nih.gov
Fluorescence LabelingRNA AptamerRevealed a two-step binding mechanism. oup.com
Fluorescent SensorNeomycin BLinear range of 2-1000 μg/L; LOD of 0.16 μg/L. mendeley.com

Method Validation and Optimization in Research Settings

The development of robust and reliable analytical methods is fundamental to the accurate quantification and characterization of Neomycin B, particularly in its trifluoroacetic acid (TFA) salt form, in research settings. Method validation ensures that the chosen analytical procedure is fit for its intended purpose, providing data that is both precise and accurate. Optimization, in turn, refines these methods to achieve superior performance, sensitivity, and efficiency. Validation is typically performed in accordance with internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), which outline the key parameters that must be assessed. japsonline.comamsbiopharma.com

Detailed Research Findings on Method Validation

Comprehensive validation of analytical methods for Neomycin B involves the evaluation of several key performance characteristics to ensure the reliability of results.

Specificity and Selectivity Specificity is the ability of a method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. amsbiopharma.com For Neomycin B, a critical aspect of selectivity is the ability to distinguish it from its closely related isomer, Neomycin C, and other aminoglycosides. researchgate.net Studies have demonstrated that chromatographic methods can be developed to be highly selective, showing no interference from matrix components in complex samples like animal feed. researchgate.netnih.gov In some cases, a co-elution with an isomer of gentamicin was noted, but as this combination is not typically used, the method's specificity was not compromised. researchgate.net

Linearity Linearity demonstrates the proportional relationship between the concentration of the analyte and the response of the analytical method over a defined range. Research on Neomycin B has established linearity across various concentration ranges, which is fundamental for accurate quantification. The strength of this linear relationship is typically expressed by the correlation coefficient (r or r²).

Table 1: Linearity of Analytical Methods for Neomycin Determination

Analytical Method Linearity Range (µg/mL) Correlation Coefficient (r or r²) Reference
HPLC-ELSD 100 - 500 r = 0.99955 japsonline.comsemanticscholar.org
RP-HPLC 40 - 200 Approaching unity ekb.eg
RP-HPLC 10 - 60 r² = 0.998 researchgate.net
RP-HPLC 100 - 500 > 0.999 pnrjournal.com
LC-MS/MS (Not specified in µg/mL) r > 0.999 akjournals.com
Microbiological Assay (Covers 50-150% of expected concentration) r = 0.998 nih.govekb.eg

Accuracy Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by spiking a sample matrix with a known quantity of the analyte. High recovery percentages indicate a highly accurate method.

Table 2: Accuracy of Analytical Methods for Neomycin Determination

Matrix / Sample Type Mean Recovery (%) Reference
Animal Feeds (Type A and B) 100.4 researchgate.netnih.gov
Animal Feeds (Type C) & Milk Replacers 97.5 researchgate.netnih.gov
Pharmaceutical Formulations 99.15 - 104.77 japsonline.comsemanticscholar.org
Bovine Tissues & Milk (Trueness) 96.67 - 109.54 akjournals.com
Pharmaceutical Formulations 98 - 102 pnrjournal.com

Precision Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the Relative Standard Deviation (%RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). amsbiopharma.com

Table 3: Precision of Analytical Methods for Neomycin Determination

Precision Type Matrix / Sample Type %RSD Reference
Repeatability Animal Feeds (Type A and B) 2.28 researchgate.netnih.gov
Repeatability Animal Feeds (Type C) & Milk Replacers 4.36 researchgate.netnih.gov
Repeatability & Intermediate Precision Pharmaceutical Formulations ≤ 2.0 japsonline.com
Repeatability Bovine Tissues & Milk 3.36 - 9.01 akjournals.com
Repeatability & Intermediate Precision Microbiological Assay < 2.0 ekb.eg

Sensitivity: Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. amsbiopharma.com

Table 4: Sensitivity of Analytical Methods for Neomycin B Determination

Analytical Method LOD LOQ Reference
LC-MS/MS 10 µg/kg 20 µg/kg akjournals.com
HPLC-RRS 56 ng/mL Not specified researchgate.net

Optimization of Analytical Methods

The analysis of highly polar compounds like Neomycin B presents unique challenges, necessitating careful optimization of chromatographic conditions. The use of Neomycin B as a TFA salt is directly relevant here, as trifluoroacetic acid is a common reagent used in the optimization of analytical methods for this compound.

Mobile Phase and Ion-Pairing Agents : Aminoglycosides like Neomycin B lack a strong UV chromophore and are extremely polar, leading to poor retention on traditional reversed-phase (RP) columns like C18. semanticscholar.orgresearchgate.net To overcome this, ion-pair chromatography is frequently employed. Acidic modifiers, such as trifluoroacetic acid (TFA), heptafluorobutyric acid, or trichloroacetic acid (TCA), are added to the mobile phase. semanticscholar.orgakjournals.comresearchgate.net These agents form a neutral ion-pair with the positively charged amine groups of Neomycin B at an acidic pH. This complex is less polar and interacts more effectively with the nonpolar stationary phase, resulting in better retention and peak shape. chromforum.org For instance, one optimized method for Neomycin B in bovine tissues involved adding 1% heptafluorobutyric acid to the final extract before LC-MS/MS analysis to ensure efficient retention on the RP column. akjournals.com Another study optimized the mobile phase using trichloroacetic acid at a pH of 1.7–1.8 to achieve a good response for neomycin. semanticscholar.org

Chromatographic Columns and Detection : Various column types have been optimized for Neomycin B analysis. While reversed-phase C18 columns are common, other stationary phases like phenyl columns, which offer high sensitivity for polar analytes, and ion-exchange columns have also been successfully used. researchgate.netsemanticscholar.org Due to the lack of a native chromophore, detection methods often require optimization. Post-column derivatization with reagents like o-phthalaldehyde to induce fluorescence is a well-established technique. researchgate.netnih.gov More modern methods utilize Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS). japsonline.comsemanticscholar.orgresearchgate.net LC coupled with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity, making it suitable for determining residue levels in complex matrices. akjournals.com

In Vitro and Non Clinical Model Systems Research with Neomycin B

In Vitro Bactericidal Activity Studies

Neomycin B has demonstrated broad-spectrum bactericidal activity against both aerobic and anaerobic bacteria, encompassing Gram-positive and Gram-negative species. mdpi.com Its primary mechanism of action involves binding to the 30S ribosomal subunit of susceptible bacteria, which disrupts protein synthesis and leads to cell death. drugbank.compatsnap.comnih.gov

Neomycin B is effective against a range of Gram-positive and Gram-negative organisms. drugbank.com Studies involving a combination of neomycin and polymyxin B have shown high bactericidal activity against aerobic Gram-positive bacteria such as streptococci and Staphylococcus aureus. mdpi.comresearchgate.net Enterococci, however, have been noted to be less sensitive. mdpi.comnih.gov The combination also exhibits strong bactericidal effects on all tested aerobic Gram-negative bacteria, including P. aeruginosa and various Enterobacteriaceae. mdpi.com

Research into neomycin B-lipid conjugates has shown that the nature of the attached lipid tail can influence activity. For instance, conjugation to long, saturated fatty acid chains (greater than C12) appears to result in optimal activity against Gram-positive bacteria. oup.com In contrast, a shorter (C6) lipid chain demonstrated stronger activity against the Gram-negative E. coli. oup.com

Bacterial TypeExamplesObserved Activity of Neomycin/Neomycin Combinations
Gram-Positive AerobesStreptococcus agalactiae, Streptococcus pyogenes, Staphylococcus aureus, Corynebacterium amycolatumHigh bactericidal activity observed, with significant log reductions in bacterial populations within 1 to 4 hours. mdpi.comnih.gov
Gram-Positive Aerobes (Less Sensitive)Enterococcus faecalisAppeared to be the least sensitive Gram-positive species to a neomycin-polymyxin B combination. mdpi.com
Gram-Negative AerobesPseudomonas aeruginosa, Branhamella catarrhalis, Haemophilus influenzae, Neisseria meningitidisHigh bactericidal activity observed overall against all tested strains. mdpi.com
Gram-Negative Aerobes (Less Sensitive)Proteus mirabilisShowed the least sensitivity among tested Gram-negative strains. mdpi.com

With Polymyxin B: The association of neomycin and polymyxin B demonstrates clear synergistic effects against pathogens commonly responsible for otitis externa. nih.gov This combination can reduce the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) by 3 to 4 times compared to the individual antibiotics. nih.gov The synergy is particularly evident against P. aeruginosa, where the reduction was 5 to 6 times more significant. nih.gov The complementary spectra of the two agents, with polymyxin B being highly effective against Gram-negative pathogens, contribute to this enhanced activity. mdpi.com

With Peptide Antibiotics: Studies analyzing interactions between neomycin and other antibiotics found the best results were achieved with peptide antibiotics like polymyxin, gramicidin, and bacitracin. nih.gov

With Oxytetracycline: A synergistic effect has been observed between neomycin and oxytetracycline against six strains of enteropathogenic Gram-negative bacteria. asm.org The minimal inhibitory concentration for the combination was less than half of what would be expected from simple additive effects. asm.org This synergy is partly attributed to the antibiotics having opposing optima for activity related to oxygen concentration, with neomycin being more effective in aerobic environments and oxytetracycline in relatively anaerobic ones. asm.org

With Mupirocin: Neomycin sulfate has been found to potentiate the antimicrobial activity of mupirocin against Staphylococcus aureus, including methicillin-resistant (MRSA) and high-level mupirocin-resistant strains. asm.orgresearchgate.net

Research demonstrates that neomycin, particularly in combination with agents like polymyxin B, exhibits rapid bactericidal action. mdpi.comnih.gov In studies against bacteria implicated in aerobic vaginitis and bacterial vaginosis, a neomycin-polymyxin B-nystatin combination showed significant bactericidal activity after only one hour of contact at low dilutions. mdpi.comresearchgate.netnih.gov Increasing the contact time to four hours led to even greater reductions in bacterial populations, often reaching 4 to 5 log reductions across most dilutions tested. mdpi.com The effects were observed to be concentration-dependent. researchgate.netnih.gov Following oral administration, the duration of neomycin's bactericidal activity has been reported to range from 48 to 72 hours. drugbank.com

Investigations in Non-Human Organism Models

Neomycin has been evaluated for its potential to control economically important plant pathogenic bacteria. researchgate.net In vitro studies have determined the minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) for several key pathogens. researchgate.net

In Vitro Activity of Neomycin Against Plant Pathogenic Bacteria researchgate.net
Bacterial StrainMinimal Inhibitory Concentration (MIC) (mg/l)Minimal Bactericidal Concentration (MBC) (mg/l)
Xanthomonas campestris pv. citri24
Erwinia carotovora subsp. carotovora0.52
Xanthomonas oryzae pv. oryzae0.250.25
Ralstonia solanacearum28

In subsequent greenhouse experiments using potted plants, post-infectional spraying with neomycin was shown to significantly inhibit the development of several plant diseases. researchgate.net The treatment resulted in substantial disease reduction for citrus bacterial canker, cabbage soft rot, ginger bacterial wilt, and rice bacterial blight. researchgate.net

Citrus bacterial canker (X. campestris pv. citri): 80.51% disease reduction researchgate.net

Cabbage soft rot (E. carotovora subsp. carotovora): 77.55% disease reduction researchgate.net

Ginger bacterial wilt (R. solanacearum): 77.54% disease reduction researchgate.net

Rice bacterial blight (X. oryzae pv. oryzae): 69.07% disease reduction researchgate.net

Investigations into the effect of neomycin on the cell morphology of plant pathogenic bacteria have provided insight into its mechanism of action in these organisms. researchgate.net Using a transmission electron microscope to observe Xanthomonas oryzae pv. oryzae, researchers found that neomycin caused damage to the bacteria, which resulted in the leakage of cytoplasmic contents. researchgate.net

Preclinical Study Concepts and Methodologies in Drug Discovery

Neomycin B, the most biologically active component of the neomycin complex, is an aminoglycoside antibiotic with a broad spectrum of activity. drugbank.com Its utility in drug discovery and preclinical research is centered on its potent antibacterial properties. Preclinical studies, employing both in vitro and non-clinical model systems, are fundamental to characterizing its pharmacologic profile and therapeutic potential before any clinical evaluation. These studies utilize sophisticated methodologies to model the drug's behavior and efficacy in a controlled, non-human setting.

In vitro Pharmacokinetic and Pharmacodynamic Modeling

In vitro modeling for Neomycin B is crucial for determining its fundamental antibacterial characteristics and mechanism of action. These models provide a foundational understanding of the drug-pathogen interaction in a controlled laboratory environment.

Pharmacodynamics (PD): The primary mechanism of action for Neomycin B, like other aminoglycoside antibiotics, is the inhibition of bacterial protein synthesis. nih.govpatsnap.com It achieves this by irreversibly binding to specific sites on the bacterial 30S ribosomal subunit and 16S rRNA. guidetopharmacology.orgpharmacompass.com This binding event interferes with the decoding site, leading to the misreading of mRNA codons by the ribosome. patsnap.compharmacompass.com The consequence is the production of nonfunctional or toxic peptides and the disruption of polysomes, which ultimately results in a bactericidal effect. drugbank.comnih.govguidetopharmacology.org

Pharmacodynamic studies often quantify the minimum inhibitory concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. In a study evaluating various aminoglycosides against a collection of 134 Carbapenem-Resistant Enterobacteriaceae (CRE) clinical strains, Neomycin B demonstrated significant in vitro activity. The MIC₅₀ (the concentration required to inhibit 50% of isolates) and MIC₉₀ (the concentration required to inhibit 90% of isolates) were determined, providing key data on its potency against these multidrug-resistant pathogens. nih.govfrontiersin.org

In Vitro Susceptibility of Carbapenem-Resistant Enterobacteriaceae (CRE) to Neomycin B nih.govfrontiersin.org
Organism GroupNumber of IsolatesMIC₅₀ (μg/ml)MIC₉₀ (μg/ml)Susceptibility Rate (%)
CRE Clinical Strains134825665.7

Pharmacokinetics (PK): In vitro pharmacokinetic models simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug. For topically or orally administered drugs with low systemic absorption like Neomycin, in vitro models are particularly useful for assessing local availability and activity. Dynamic in vitro models can simulate the fluctuating drug concentrations that occur in the body, providing insights into optimal dosing strategies to maximize efficacy and minimize resistance. mdpi.com While specific in vitro PK modeling data for Neomycin B-LP TFA Salt is not detailed in the provided sources, the general principles of these models are to establish the concentration-time profile of the drug's availability to the target pathogens. mdpi.com

Efficacy Studies in in vitro and Conceptual Animal Models (excluding clinical efficacy)

Efficacy studies build upon the foundational data from PD modeling to assess how Neomycin B performs in killing bacteria, both in laboratory media and in simplified models that mimic aspects of a live organism.

In vitro Efficacy: In vitro studies have consistently demonstrated the efficacy of Neomycin B against a range of Gram-positive and Gram-negative bacteria. drugbank.commdpi.com A key area of research has been its use in combination therapies to enhance its spectrum of activity and produce synergistic effects.

For instance, the combination of Neomycin and Polymyxin B has been shown to have clear synergistic effects against pathogens commonly responsible for otitis externa. nih.gov This synergy results in a 3-4 fold reduction in both the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC) compared to the individual antibiotics. nih.gov Similarly, checkerboard titration studies have confirmed synergistic interactions between Neomycin and other antibiotics like Bacitracin and Polymyxin B against bacteria commonly associated with wound infections, such as S. aureus and Ps. aeruginosa. nih.gov The combination of Neomycin and Polymyxin B also exhibits rapid, concentration-dependent bactericidal activity against the primary bacteria implicated in aerobic vaginitis and bacterial vaginosis. mdpi.comnih.gov

Conceptual Animal Model Efficacy: Animal models provide a more complex biological system to evaluate a drug's efficacy. These models are crucial for understanding how a compound behaves in a living organism, accounting for factors like host-pathogen interactions and drug distribution to target tissues.

In a murine model of wound and nasal colonization, Neomycin B's efficacy against Staphylococcus aureus, including methicillin-resistant (MRSA) strains, was evaluated. nih.govasm.orgasm.org When applied topically in an ointment formulation, Neomycin demonstrated significant efficacy. In a wound infection model with an antibiotic-susceptible S. aureus strain (UAMS-1), a 1% Neomycin treatment was more effective than 2% mupirocin, another topical antibiotic, in clearing the bacteria. nih.govasm.org The combination of Neomycin and mupirocin was even more effective, nearly eradicating the bacteria from the wound sites. asm.org This potentiation of activity highlights Neomycin's value in combination therapies to overcome drug resistance. nih.govasm.org

Efficacy of Topical Neomycin in a Murine Wound Colonization Model with S. aureus (UAMS-1) nih.govasm.org
Treatment GroupMean Bacterial Burden (CFU per lesion)Log₁₀ Reduction vs. VehicleAnimals with No Recoverable Bacteria (%)
Vehicle Alone4.8 x 10⁷N/A0%
1% Neomycin1.4 x 10¹~6.550%
2% Mupirocin8.7 x 10¹~5.7Not Reported
2% Mupirocin + 1% NeomycinBelow Detectable Limit>6.6Not Reported

These preclinical models are indispensable for establishing the scientific rationale for a compound's potential therapeutic use, providing essential data on its mechanism, spectrum of activity, and efficacy in contexts that simulate clinical infections.

Future Directions and Emerging Research Avenues for Neomycin B

Design of Next-Generation Neomycin B Derivatives with Enhanced Properties

The emergence of bacterial resistance to aminoglycosides has necessitated the development of novel derivatives that can evade resistance mechanisms and exhibit improved therapeutic profiles. Researchers are focusing on targeted chemical modifications of the neomycin B scaffold to enhance its efficacy and reduce its characteristic ototoxicity.

Numerous endeavors have been undertaken to modify aminoglycosides with the aim of overcoming bacterial resistances. nih.gov A key strategy involves the chemical synthesis of new analogs with altered substitution patterns on the aminocyclitol or amino sugar rings. For instance, modifications at the 5''-position of neomycin B have been explored to investigate the structure-activity relationship (SAR) against resistant bacteria harboring aminoglycoside-modifying enzymes (AMEs). nih.gov These studies aim to create derivatives that are poor substrates for AMEs, the primary cause of clinical resistance.

Another promising approach is the development of "resistance-free" antibiotics by strategically modifying the neomycin structure to prevent the enzymatic inactivation by AMEs. nih.gov This involves a deep understanding of the molecular interactions between the antibiotic and both its ribosomal target and the resistance enzymes. The goal is to design molecules that maintain high affinity for the bacterial ribosome while exhibiting significantly reduced affinity for AMEs.

Future research will likely focus on:

Rational design based on structural biology: Utilizing high-resolution crystal structures of neomycin B in complex with its ribosomal target and resistance enzymes to guide the design of new derivatives.

Combinatorial chemistry and high-throughput screening: Generating large libraries of neomycin B analogs and rapidly screening them for enhanced antibacterial activity and reduced toxicity.

Hybrid antibiotics: Conjugating neomycin B with other molecules, such as peptides or other antibiotic classes, to create hybrid compounds with dual modes of action, potentially overcoming resistance and broadening the antibacterial spectrum.

Modification Strategy Objective Example Research Focus
5"-Position ModificationsInvestigate SAR against resistant bacteriaSynthesis of various 5"-derivatives to test against AME-producing strains nih.gov
Strategic ModificationsDevelop "resistance-free" antibioticsAltering the structure to prevent enzymatic inactivation by AMEs nih.gov
N-1 Position AcylationEnhance activity and overcome resistanceAttachment of groups like (S)-4-amino-2-hydroxybutanoyl (AHB) nih.gov

Exploration of Novel Molecular Targets Beyond Ribosomal RNA

While the primary antibacterial mechanism of neomycin B involves binding to the A-site of bacterial 16S ribosomal RNA (rRNA) and disrupting protein synthesis, recent research has unveiled its ability to interact with a diverse range of other RNA structures. This has opened up exciting possibilities for targeting various disease-related RNAs.

Neomycin B has been shown to bind with high affinity to other structured RNA motifs, including:

Viral RNAs: The HIV-1 Rev response element (RRE) and Tat-responsive RNA (TAR) are critical for viral replication and have been identified as potential targets for neomycin B and its derivatives. nih.govresearchgate.net Binding of neomycin to these structures can inhibit the function of essential viral proteins. researchgate.net

Ribozymes: Neomycin B can inhibit the catalytic activity of various ribozymes, such as the hammerhead and group I intron ribozymes, by displacing essential metal ions required for their function. mdpi.comembopress.org

Aptamers and Riboswitches: Synthetic RNA molecules, known as aptamers, that specifically bind to neomycin B have been developed. mdpi.comembopress.org Furthermore, neomycin-sensing riboswitches, which are natural RNA elements that regulate gene expression in response to ligand binding, are being studied to understand the intricate details of RNA-small molecule interactions. nih.govacs.org

The ability of neomycin B to recognize and bind to non-ribosomal RNA targets suggests its potential as a lead compound for the development of novel antiviral agents and as a tool to modulate gene expression. Future research in this area will likely involve screening neomycin B and its derivatives against a wider range of pathogenic RNA targets and elucidating the structural basis for these interactions.

RNA Target Potential Application Mechanism of Action
HIV-1 RRE and TARAntiviral TherapyInhibition of viral protein function nih.govresearchgate.net
RibozymesModulation of RNA catalysisDisplacement of essential metal ions embopress.org
Neomycin-sensing RiboswitchesGene Regulation StudiesUnderstanding ligand-induced conformational changes nih.govacs.org
T box antiterminator RNAAntibacterial Drug TargetBinding to the antiterminator bulge nucleotides nih.gov

Advanced Structural and Computational Approaches for Drug Design

The design of next-generation neomycin B derivatives is increasingly being guided by advanced structural and computational methods. These approaches provide detailed insights into the molecular interactions between neomycin B and its RNA targets, facilitating the rational design of more potent and selective compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in determining the solution structures of neomycin B in complex with various RNA aptamers and target sites. nih.gov These studies have revealed the crucial role of hydrogen bonding and electrostatic interactions in the recognition process. nih.gov For instance, NMR has shown that rings A and B of neomycin B are critical for its recognition of the A-site of 16S rRNA. nih.gov

Computational modeling and molecular dynamics simulations are being employed to complement experimental data and to predict the binding affinities and modes of novel neomycin B analogs. schrodinger.com These in silico methods allow for the rapid screening of virtual libraries of compounds, prioritizing the synthesis of the most promising candidates. schrodinger.com By understanding the structural rearrangements that occur in RNA upon neomycin B binding, researchers can design derivatives that better stabilize the desired RNA conformation, leading to enhanced biological activity.

Future directions in this field include:

Integrative structural biology: Combining data from multiple techniques, such as X-ray crystallography, cryo-electron microscopy, and NMR, to generate more accurate and comprehensive models of neomycin B-RNA complexes.

Advanced computational algorithms: Developing and applying more sophisticated computational methods, such as free energy perturbation, to more accurately predict the binding energies of neomycin B derivatives. schrodinger.com

Machine learning and artificial intelligence: Utilizing AI-driven approaches to analyze large datasets of structure-activity relationships and to predict novel neomycin B analogs with desired properties.

Development of Innovative Analytical Techniques for Neomycin B Metabolites and Analogs

The development of sensitive and robust analytical methods is crucial for the pharmacokinetic and metabolic studies of neomycin B and its new derivatives. Given that neomycin B lacks a strong chromophore, traditional UV-based detection methods are often inadequate.

Significant progress has been made in the development of advanced analytical techniques, including:

High-Performance Liquid Chromatography (HPLC): Methods based on high-performance anion-exchange chromatography (HPAE) coupled with integrated pulsed amperometric detection (IPAD) have been developed for the separation and quantification of neomycin B and its impurities. thermofisher.comnih.gov Hydrophilic interaction chromatography (HILIC) is another effective separation mode. helixchrom.com

Mass Spectrometry (MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the rapid and accurate detection and quantification of aminoglycosides, including neomycin B, in various matrices. nih.govwaters.comchromatographyonline.com Electrospray ionization (ESI)-MS allows for the determination of aminoglycosides without the need for prior chromatographic separation. researchgate.net

Biosensors: Novel biosensors, including aptamer-based sensors (aptasensors), are being developed for the rapid and specific detection of neomycin B. researchgate.netmdpi.com These sensors offer advantages such as high sensitivity, selectivity, and the potential for real-time monitoring.

Future research will focus on developing even more sensitive and high-throughput analytical methods to support the preclinical and clinical development of new neomycin B derivatives. This includes the development of methods for identifying and quantifying metabolites and for analyzing the distribution of these compounds in biological tissues.

Analytical Technique Principle Application
HPAE-IPADAnion-exchange chromatography with electrochemical detectionSeparation and quantification of neomycin B and its impurities thermofisher.comnih.gov
LC-MS/MSLiquid chromatography coupled with tandem mass spectrometrySensitive and specific detection in complex matrices nih.govwaters.comchromatographyonline.com
Aptamer-based BiosensorsSpecific binding of an RNA aptamer to neomycin BRapid and selective detection researchgate.netmdpi.com

Expanding Applications in Basic Biological Research and Chemical Biology

Beyond its therapeutic potential, neomycin B and its derivatives are valuable tools for basic biological research and chemical biology. Their ability to bind specifically to certain RNA structures allows them to be used as molecular probes to study RNA structure, function, and dynamics.

Fluorescently labeled neomycin B derivatives have been developed as probes to visualize the localization and dynamics of specific RNA molecules within living cells. nih.govechelon-inc.com For example, neomycin labeled with fluorophores can be used to detect phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2) in cell membranes. nih.gov These tools are invaluable for understanding the cellular roles of various RNAs and for studying the mechanisms of RNA-protein interactions.

Neomycin is also utilized in molecular biology as a selective agent in genetic engineering. nbinno.com The neomycin resistance gene (NeoR) confers resistance to neomycin and is commonly used as a selectable marker to identify cells that have been successfully transfected with a particular gene. agscientific.com

The future applications of neomycin B in this domain are vast and include:

Development of new chemical probes: Synthesizing novel neomycin B derivatives with improved photophysical properties and target specificity for use in advanced imaging techniques.

RNA structure mapping: Using neomycin B as a footprinting agent to identify the binding sites of other molecules on RNA and to map the tertiary structure of complex RNAs.

Modulation of RNA-protein interactions: Employing neomycin B and its analogs to dissect the roles of specific RNA-protein interactions in cellular processes.

Q & A

Q. What is the rationale for using trifluoroacetate (TFA) as the counterion in Neomycin B-LP synthesis, and how does it influence experimental outcomes?

Neomycin B-LP TFA Salt is typically formed during reverse-phase HPLC purification due to the TFA/water buffer system. The TFA counterion enhances solubility in aqueous-organic solvents, facilitating purification and lyophilization. However, residual TFA may interfere with biological assays (e.g., cell viability), necessitating ion-exchange steps to convert it to acetate or HCl salts for downstream applications .

Q. What experimental parameters are critical for ensuring batch-to-batch consistency in this compound synthesis?

Key parameters include:

  • HPLC gradient conditions (e.g., acetonitrile/TFA ratios) to control purity.
  • Salt content analysis via ion chromatography or elemental analysis to quantify TFA residuals.
  • Peptide content determination using UV-spectroscopy or amino acid analysis to standardize concentrations across batches. Research-grade batches may exhibit variability in impurities; rigorous QC protocols (e.g., mass spectrometry, solubility testing) are recommended for sensitive assays .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : Confirms molecular structure and detects organic impurities.
  • Mass Spectrometry (MS) : Validates molecular weight and identifies degradation products.
  • Ion Chromatography : Quantifies TFA content and detects inorganic contaminants.
  • Elemental Analysis : Verifies stoichiometric ratios of carbon, hydrogen, and nitrogen .

Advanced Research Questions

Q. How should researchers design experiments to assess this compound stability under varying physiological conditions?

  • pH Stability Studies : Incubate the compound in buffers (pH 2–9) and analyze degradation via HPLC-MS at timed intervals.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • In Vitro Bioactivity : Compare potency before and after stability testing using microbial inhibition assays (e.g., agar dilution method) to correlate stability with functional efficacy .

Q. How can researchers resolve contradictions in reported solubility or bioactivity data for this compound?

  • Purity Reassessment : Verify batch-specific impurities (e.g., residual solvents, inorganic salts) via LC-MS.
  • Counterion Interference : Test bioactivity after converting TFA to acetate salts to isolate TFA-related effects.
  • Assay Variability : Standardize protocols (e.g., broth microdilution for MIC determination) and include positive controls (e.g., neomycin sulfate) to validate results .

Q. What methodologies are recommended for tracking this compound pharmacokinetics in in vivo models?

  • Fluorescent Tagging : Conjugate with near-infrared dyes (e.g., Cy7) for real-time imaging in zebrafish or murine models.
  • Mass Spectrometry Imaging (MSI) : Map tissue-specific distribution and metabolite profiles.
  • Radiolabeling : Use 14^{14}C-labeled analogs to quantify absorption and excretion rates. Reference lipid-protein interaction studies in zebrafish for kinetic modeling .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

  • Bioavailability Analysis : Measure plasma/tissue concentrations via LC-MS/MS to assess absorption limitations.
  • Metabolite Profiling : Identify in vivo degradation products that may lack bioactivity.
  • Host-Microbe Interactions : Evaluate gut microbiota impacts on drug metabolism using germ-free models .

Methodological and Ethical Considerations

Q. What metadata standards should be followed when publishing this compound research data to ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance?

  • Mandatory Metadata : Include synthesis protocols (e.g., HPLC gradients), purity thresholds, and assay conditions (pH, temperature).
  • Data Repositories : Upload raw datasets (e.g., NMR spectra, chromatograms) to platforms like Zenodo or Figshare with DOI links.
  • Controlled Vocabularies : Use IUPAC nomenclature and ChEBI identifiers for chemical descriptors .

Q. How can researchers ethically handle public requests for raw this compound study data under FOIA (Freedom of Information Act) regulations?

  • Data Redaction : Remove identifiers linking data to human subjects or proprietary methods.
  • Compliance Review : Submit requests to institutional FOIA officers to ensure alignment with NIH/NIFA guidelines on research data disclosure .

Conflict Resolution and Best Practices

Q. What steps should be taken if this compound exhibits unexpected cytotoxicity in mammalian cell lines?

  • Counterion Toxicity Screening : Compare TFA, acetate, and HCl salts in parallel assays.
  • Impurity Profiling : Test for endotoxins or heavy metals via limulus amebocyte lysate (LAL) or ICP-MS.
  • Dose-Response Validation : Use orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) to confirm results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.